2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S/c29-20(13-28-14-24-18-9-4-2-7-16(18)23(28)30)25-17-8-3-1-6-15(17)12-21-26-22(27-31-21)19-10-5-11-32-19/h1-11,14H,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBUBJWVYFQCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final Coupling: The final step involves coupling the quinazolinone core with the thiophene-oxadiazole intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its multi-functional groups allow for diverse interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the thiophene and oxadiazole rings can interact with other molecular pathways, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules from the evidence, highlighting key differences and bioactivities:
Key Findings from Comparative Analysis
Impact of Heterocyclic Substituents :
- The target compound’s 1,2,4-oxadiazole-thiophene substituent differentiates it from analogs like ’s sulfamoylphenyl-thioacetamides. Oxadiazoles are electron-deficient rings that improve metabolic stability compared to thioethers or sulfonamides .
- Compounds with triazole-thiazole motifs () exhibit enhanced solubility due to nitrogen-rich heterocycles, whereas the thiophene in the target compound may favor membrane permeability .
Biological Activity Trends: Thioacetamide-linked quinazolinones () show mild to moderate bioactivity, suggesting that replacing the thioether with an oxadiazole (as in the target compound) could alter target selectivity or potency . Anti-exudative acetamides in highlight the role of furan and triazole in reducing inflammation, whereas the target compound’s thiophene-oxadiazole system may target different pathways .
Synthetic Challenges: The target compound’s synthesis likely involves coupling a quinazolinone-acetamide intermediate with a preformed 3-(thiophen-2-yl)-1,2,4-oxadiazole-methylphenyl group, similar to methods in for oxadiazole-acetate derivatives . Yields for such multi-step syntheses vary (e.g., 68–91% in ), with purity confirmed via NMR and mass spectrometry .
Spectroscopic Characterization :
- NMR data () reveal that substituents in regions analogous to the target compound’s oxadiazole-thiophene moiety significantly alter chemical shifts, suggesting these groups influence electronic environments critical for binding .
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, characterized by a quinazolinone core substituted with various functional groups. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity.
- COX Inhibition : Quinazoline derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. The presence of the quinazolinone moiety enhances COX inhibitory activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Significant inhibition (up to 47% at 20 µM) | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Study 1: COX Inhibition
A study evaluated various quinazoline derivatives for their COX inhibitory activity. The compound demonstrated a maximum inhibition rate of 47.1% at a concentration of 20 µM , indicating strong potential as an anti-inflammatory agent compared to established drugs like celecoxib .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to the target compound were tested against several bacterial strains. Results showed promising antimicrobial properties, particularly against Staphylococcus aureus , highlighting the compound's potential use in treating bacterial infections .
Case Study 3: Anticancer Activity
Research into the anticancer effects of quinazoline derivatives revealed that the compound could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms involving ROS generation and mitochondrial pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
